Dmt-Pro-Phe-Phe-NH2
Description
Dmt-Pro-Phe-Phe-NH2 is a synthetic opioid peptide derivative featuring a tetrapeptide sequence with the N-terminal dimethyltyrosine (Dmt) residue. Structurally, the Dmt residue (2,6-dimethyltyrosine) enhances receptor binding and metabolic stability compared to unmodified tyrosine . The peptide’s pharmacological profile includes high selectivity for MOR, with an A50 value (concentration required for 50% maximal effect) of 0.64 nmol in vitro, as determined in rodent models .
Metabolically, this compound exhibits a plasma half-life (t₁/₂) of 53 minutes in human plasma, though it degrades rapidly in rat brain homogenate (t₁/₂ = 39.55 minutes) . This disparity highlights species-specific metabolic challenges and underscores the need for structural optimization to improve stability.
Properties
CAS No. |
596792-36-8 |
|---|---|
Molecular Formula |
C34H41N5O5 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H41N5O5/c1-21-16-25(40)17-22(2)26(21)20-27(35)34(44)39-15-9-14-30(39)33(43)38-29(19-24-12-7-4-8-13-24)32(42)37-28(31(36)41)18-23-10-5-3-6-11-23/h3-8,10-13,16-17,27-30,40H,9,14-15,18-20,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,43)/t27-,28-,29-,30-/m0/s1 |
InChI Key |
PJAMNQXPYIKTPE-KRCBVYEFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N)C)O |
sequence |
XPFF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dmt-Pro-Phe-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a solid resin support. Sequential addition of protected amino acids (Phe, Pro, and Dmt) follows, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions: Dmt-Pro-Phe-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of Dmt can be oxidized to form quinone derivatives.
Reduction: The peptide can undergo reduction reactions, particularly at the disulfide bonds if present.
Substitution: The aromatic rings of Dmt and Phe can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitronium ion (NO2+) or halogens (Cl2, Br2) in the presence of Lewis acids.
Major Products:
Oxidation: Quinone derivatives of Dmt.
Reduction: Reduced forms of the peptide with intact amino acid residues.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry: Dmt-Pro-Phe-Phe-NH2 is used as a model compound in the study of peptide synthesis, stability, and receptor binding affinity. It serves as a reference for developing new opioid receptor ligands with improved pharmacological properties .
Biology: In biological research, this compound is employed to investigate the mechanisms of opioid receptor activation and signal transduction. It is also used in studies exploring the role of endomorphins in pain modulation and analgesia .
Medicine: The compound has potential therapeutic applications in pain management due to its high affinity for μ-opioid receptors. It is being explored as a lead compound for developing new analgesics with reduced side effects and tolerance .
Industry: In the pharmaceutical industry, this compound is utilized in the development of peptide-based drugs. Its stability and receptor selectivity make it a valuable candidate for further drug development .
Mechanism of Action
Dmt-Pro-Phe-Phe-NH2 exerts its effects by binding to μ-opioid receptors, which are G-protein-coupled receptors (GPCRs) involved in pain perception and modulation. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and pain relief .
Comparison with Similar Compounds
In Vitro Binding Affinity (A50 Values)
Modifications to the peptide sequence significantly alter potency. Key analogs and their A50 values are compared below:
| Compound | A50 (nmol) | Key Structural Differences |
|---|---|---|
| Dmt-Pro-Phe-Phe-NH2 | 0.64 | Parent compound |
| Dmt-Pro-Trp-Phe-NH2 | 0.134 | Trp substitution at Position 3 |
| Dmt-Pro-Trp-(2S,3S)-β-MePhe-NH2 | 0.026 | Trp + β-methyl-Phe at Position 4 |
| Dmt-Pro-Phe-(2S,3S)-β-MePhe-NH2 | 0.138 | β-methyl-Phe at Position 4 |
Key Findings :
- Introducing tryptophan (Trp) at Position 3 (Dmt-Pro-Trp-Phe-NH2) improves potency 4.8-fold compared to the parent compound .
- Adding a β-methyl group to phenylalanine (β-MePhe) at Position 4 further enhances potency. For example, Dmt-Pro-Trp-(2S,3S)-β-MePhe-NH2 is 24.6-fold more potent than this compound .
Metabolic Stability in Plasma
Glycosylation and other modifications profoundly impact metabolic stability:
| Compound | Plasma t₁/₂ (Human) | Degradation Resistance |
|---|---|---|
| This compound | 53 minutes | Moderate |
| Glycosylated Analog 4 | >20 hours | No degradation observed |
| Glycosylated Analog 5 | >20 hours | No degradation observed |
Key Findings :
Mechanistic and Pathway Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
